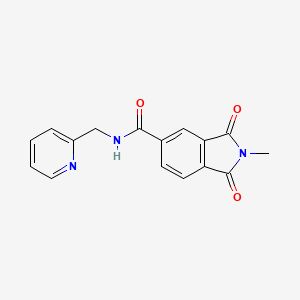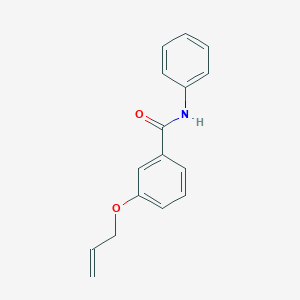![molecular formula C15H20BrClN2O B4403475 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride, also known as BRINP1, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the GABA(B) receptor, which is a type of receptor that plays a crucial role in the modulation of neurotransmitter release in the brain.
Applications De Recherche Scientifique
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride has been extensively studied in the field of neuroscience due to its selective antagonism of the GABA(B) receptor. It has been used as a tool to investigate the role of GABA(B) receptors in various physiological and pathological conditions, such as epilepsy, anxiety, depression, addiction, and pain. This compound has also been used to study the mechanisms of action of other drugs that act on the GABA(B) receptor, such as baclofen and γ-hydroxybutyric acid (GHB).
Mécanisme D'action
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride acts as a selective antagonist of the GABA(B) receptor, which is a type of receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it inhibits the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. By blocking the GABA(B) receptor, this compound can enhance the release of these neurotransmitters and modulate their effects on the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the brain. It can enhance the release of dopamine, norepinephrine, and serotonin, which can improve mood, cognition, and behavior. It can also modulate the activity of other neurotransmitter systems, such as the glutamate and opioid systems, which are involved in the regulation of pain and addiction. However, this compound can also have adverse effects, such as seizures and motor impairment, which limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride has several advantages and limitations for lab experiments. Its selective antagonism of the GABA(B) receptor allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. Its high purity and high yield make it a reliable tool for research. However, its adverse effects, such as seizures and motor impairment, require careful consideration and monitoring in animal experiments. Its limited solubility in water also requires the use of organic solvents, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride. One direction is to investigate its potential therapeutic use in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, addiction, and pain. Another direction is to study its mechanism of action in more detail, particularly its interactions with other neurotransmitter systems. Additionally, the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and reduced adverse effects, could lead to new therapeutic options for these disorders.
Propriétés
IUPAC Name |
1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O.ClH/c1-12(2)14-10-13(16)4-5-15(14)19-9-3-7-18-8-6-17-11-18;/h4-6,8,10-12H,3,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKUUDYPONTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4403397.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4403407.png)
![2-[(2-aminophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4403411.png)
![4-ethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4403418.png)
![4-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B4403423.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)

![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)


![4-[2-(4-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403493.png)